2-(2-ethylphenoxy)-N-(2-ethylphenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-ethylphenoxy)-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-14-9-5-7-11-16(14)19-18(20)13-21-17-12-8-6-10-15(17)4-2/h5-12H,3-4,13H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWGWYNMRUVYCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=CC=CC=C2CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preclinical Pharmacological and Biological Investigations
In Vitro Biological Screening Platforms and Methodologies
No published studies were identified that describe the use of in vitro biological screening platforms to evaluate the activity of 2-(2-ethylphenoxy)-N-(2-ethylphenyl)acetamide.
Cell-Based Assay Systems for Cellular Response Profiling
There is no available data from cell-based assay systems to profile the cellular responses to this compound.
Enzyme Inhibition Profiling and Kinetic Characterization
Information regarding the enzyme inhibition profile or kinetic characterization of this compound is not present in the scientific literature.
Receptor Binding Assays and Ligand Displacement Studies
No receptor binding assays or ligand displacement studies have been published for this compound.
Studies on Antibacterial and Other Microorganism Activities
There are no available reports detailing the antibacterial or other antimicrobial activities of this compound.
Initial Target Identification and Mechanistic Hypotheses in Non-Human Biological Systems
No research has been published that identifies biological targets or proposes mechanistic hypotheses for this compound in non-human biological systems.
In Vivo Studies in Animal Models for Efficacy Evaluation (Non-Clinical Focus)
No in vivo studies in animal models to evaluate the non-clinical efficacy of this compound have been reported in the available literature.
There is no publicly available information regarding the selection and validation of relevant animal disease models, efficacy assessments in preclinical disease models, or preliminary biodistribution and metabolism studies in animal systems for this compound. Consequently, the creation of data tables and detailed research findings as requested is not possible.
Elucidation of Molecular Mechanisms and Target Interaction Profiling
Biochemical Pathway Modulation Studies in Cellular and Subcellular Fractions
There are no available studies that have investigated the effects of 2-(2-ethylphenoxy)-N-(2-ethylphenyl)acetamide on specific biochemical pathways. Research into how this compound may alter metabolic processes or other cellular pathways in isolated cellular and subcellular fractions has not been published.
Interrogation of Cellular Signaling Cascades and Transcriptional Responses
Information regarding the influence of this compound on cellular signaling cascades or its ability to induce transcriptional changes is currently absent from scientific literature. There are no documented studies on its effects on key signaling proteins, transcription factors, or gene expression profiles.
Specific Protein/Enzyme Interaction Dynamics and Allosteric Modulation
There is no published research identifying specific protein or enzyme targets for this compound. Consequently, data on its interaction dynamics, such as binding affinity, kinetics, or potential for allosteric modulation of any specific protein, is not available.
Detailed Ligand-Receptor Binding Thermodynamics and Kinetics
No studies have been published detailing the thermodynamic and kinetic parameters of the interaction between this compound and any biological receptor. As such, there is no data available on its binding affinity (Kd), association rate constant (kon), dissociation rate constant (koff), or the thermodynamic drivers of any potential binding events.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Analysis
Systematic Design and Synthesis of Structurally Diverse Analogues for SAR Probing
The exploration of the structure-activity relationship (SAR) of 2-(2-ethylphenoxy)-N-(2-ethylphenyl)acetamide hinges on the systematic design and synthesis of a diverse library of analogues. This process involves targeted modifications of the core scaffold to probe the influence of various substituents and structural features on the compound's biological activity. The synthesis of these derivatives often employs established chemical reactions. For instance, a common synthetic route for N-phenylacetamide derivatives is the Schotten-Baumann reaction. ijper.org This method can be adapted to produce a range of analogues by varying the reactants.
Key structural modifications to the parent compound, this compound, would include:
Alterations to the N-(2-ethylphenyl) Ring: Introducing a variety of substituents at different positions on this phenyl ring can probe the effects of electronics (electron-donating vs. electron-withdrawing groups) and sterics (small vs. bulky groups) on activity.
Modifications of the (2-ethylphenoxy) Moiety: Similar to the other phenyl ring, substituting the phenoxy group can provide insights into the importance of this part of the molecule for biological interactions.
Changes to the Acetamide (B32628) Linker: The length and composition of the linker between the two aromatic rings can be altered to understand the optimal spatial arrangement for activity.
Quantitative Correlation of Structural Features with Observed Biological and Mechanistic Outcomes
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in correlating the structural features of a series of compounds with their biological activities. sysrevpharm.org For derivatives of 2-phenoxy-N-phenylacetamide, which are structurally similar to the compound of interest, 2D and 3D QSAR models have been developed to understand their inhibitory activities, for example, against Hypoxia-Inducible Factor-1 (HIF-1). nih.gov
In these studies, various molecular descriptors are used to quantify the physicochemical properties of the molecules. These descriptors can include:
Electronic Descriptors: Such as the SssNHE-index, which relates to the electronic environment of atoms.
Lipophilicity Descriptors: Like slogp, which measures the compound's solubility in lipids versus water.
Topological Descriptors: Including T_O_N_1 and T_2_Cl_1, which describe the molecule's shape and connectivity. nih.gov
By employing statistical methods like Multiple Linear Regression (MLR), these descriptors can be used to build predictive models. For a series of 2-phenoxy-N-phenylacetamide derivatives, a statistically significant 2D-QSAR model was developed with a high correlation coefficient (r² = 0.9469), indicating a strong relationship between the chosen descriptors and the observed biological activity. nih.gov Furthermore, 3D-QSAR approaches, such as molecular field analysis, can provide insights into the steric, hydrophobic, and electrostatic fields around the molecules, offering a more detailed picture of the structural requirements for activity. nih.gov
The following table illustrates the types of descriptors that could be used in a QSAR study of this compound and its analogues:
| Descriptor Type | Example | Information Provided |
| Electronic | SssNHE-index | Describes the electronic environment of specific atoms. |
| Lipophilicity | slogp | Quantifies the molecule's hydrophobicity. |
| Topological | T_O_N_1 | Relates to the molecular shape and branching. |
| 3D Field | Steric, Hydrophobic, Electrostatic | Describes the 3D properties of the molecule that influence binding. |
Identification of Key Pharmacophoric Elements and Essential Structural Motifs
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the class of acetamide derivatives, several key pharmacophoric elements can be identified based on SAR and QSAR studies of related compounds.
The essential structural motifs likely include:
Two Aromatic Rings: The presence of both the N-phenyl and the phenoxy rings is often crucial for activity, suggesting they may engage in important interactions with the biological target, such as pi-pi stacking or hydrophobic interactions.
The Acetamide Linker: This linker not only connects the two aromatic moieties but also acts as a hydrogen bond donor and acceptor, which can be critical for binding to a target protein.
Substituents on the Aromatic Rings: The nature and position of substituents, such as the ethyl groups in the parent compound, can fine-tune the electronic and steric properties of the molecule to optimize its fit within a binding pocket.
The identification of these pharmacophoric elements allows for the design of new molecules with a higher probability of being active.
Ligand Efficiency and Lipophilicity Analysis for Optimized Research Compound Design
In modern drug discovery, it is not enough for a compound to be potent; it must also possess favorable physicochemical properties to be a viable drug candidate. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are two key metrics used to assess the quality of a compound. core.ac.uk
Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (typically measured by the number of heavy atoms). A higher LE indicates that the compound achieves its potency with a more efficient use of its atoms.
Lipophilic Ligand Efficiency (LLE): This metric combines potency and lipophilicity (measured as logP or logD). A good LLE value suggests that the compound's potency is not solely dependent on high lipophilicity, which can often be associated with poor pharmacokinetic properties. core.ac.uk
For this compound and its analogues, medicinal chemists would aim to optimize these parameters. This involves making structural modifications that increase potency without a disproportionate increase in molecular weight or lipophilicity. For example, replacing a bulky, lipophilic group with a smaller, more polar group that can form a key hydrogen bond could lead to an improvement in both LE and LLE. The goal is to design compounds that are not only potent but also have a higher likelihood of possessing good absorption, distribution, metabolism, and excretion (ADME) properties. core.ac.uk
The following table summarizes the key metrics for optimizing research compounds:
| Metric | Formula | Desired Outcome |
| Ligand Efficiency (LE) | ΔG / Number of Heavy Atoms | Higher value |
| Lipophilic Ligand Efficiency (LLE) | pIC50 - logP | Higher value |
By integrating these principles of SAR, QSAR, and ligand efficiency analysis, researchers can systematically optimize the structure of this compound to develop new compounds with improved biological activity and drug-like properties.
Based on a comprehensive search of available scientific literature, detailed computational and theoretical chemistry studies specifically for the compound “this compound” are not present in the indexed results. While the methodologies outlined in the request—such as quantum chemical calculations, molecular docking, and dynamics simulations—are standard computational techniques used to evaluate chemical compounds, their specific application to and the resulting data for "this compound" have not been published in the available resources.
Research has been conducted on similar acetamide and phenoxy derivatives, investigating their electronic structures, spectroscopic properties, and potential as inhibitors for various enzymes through molecular docking. cyberleninka.runih.govsemanticscholar.org For instance, studies on other N-aryl acetamide compounds have successfully used these computational tools to predict biological activity and molecular properties. nih.gov However, these findings are specific to the molecules studied and cannot be extrapolated to "this compound" without direct computational analysis of the compound itself.
Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables for the specific subsections requested for "this compound," as the primary research data is not available.
Computational and Theoretical Chemistry Approaches
In Silico ADMET Prediction for Preclinical Research Guidance (Excluding Clinical Pharmacokinetics)
The preclinical evaluation of drug candidates heavily relies on computational methods to predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. For novel compounds such as 2-(2-ethylphenoxy)-N-(2-ethylphenyl)acetamide, in silico ADMET prediction serves as a crucial early-stage screening tool to identify potential liabilities and guide further experimental studies. While specific preclinical data for this exact compound is not publicly available, the ADMET profiles of structurally related phenoxyacetamide derivatives have been investigated, providing valuable insights into the expected properties of this class of molecules.
In silico tools and methodologies are employed to calculate a range of physicochemical and pharmacokinetic parameters. These predictions are based on the chemical structure of the compound and leverage quantitative structure-activity relationship (QSAR) models and other predictive algorithms. For instance, studies on various phenoxyacetamide derivatives have shown that these compounds generally exhibit favorable drug-like properties. researchgate.netnih.govresearchgate.net
Key ADMET parameters that are typically evaluated in silico for preclinical guidance include:
Absorption: Predictions of oral bioavailability are often guided by parameters such as Caco-2 cell permeability and intestinal absorption. For example, in silico analysis of some phenoxyacetamide derivatives has suggested good intestinal absorption. researchgate.net
Distribution: The extent and sites of drug distribution are estimated by parameters like plasma protein binding and blood-brain barrier (BBB) penetration. For instance, certain phenoxyacetamide derivatives have been predicted to have low CNS penetration. researchgate.net
Metabolism: The metabolic fate of a compound is predicted by identifying potential sites of metabolism by cytochrome P450 enzymes.
Excretion: Predictions related to the route and rate of elimination of the compound and its metabolites.
Toxicity: A range of toxicity endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.
The following interactive data table provides a summary of predicted ADMET properties for a representative set of phenoxyacetamide derivatives, which can offer a preclinical perspective on compounds like this compound.
| ADMET Property | Predicted Outcome for Phenoxyacetamide Derivatives | Implication for Preclinical Research |
|---|---|---|
| Oral Bioavailability | Generally predicted to be moderate to high | Suggests potential for oral administration. |
| Blood-Brain Barrier Penetration | Predicted to be low for many analogs researchgate.net | May be advantageous for peripherally acting drugs to minimize CNS side effects. |
| CYP2D6 Inhibition | Often predicted to be non-inhibitors | Lower risk of drug-drug interactions with substrates of this major metabolic enzyme. |
| Hepatotoxicity | Generally predicted to be low | Indicates a potentially favorable liver safety profile. |
| Ames Mutagenicity | Typically predicted to be non-mutagenic | Suggests a lower likelihood of carcinogenic potential. |
It is important to note that these in silico predictions are intended to guide and prioritize preclinical experimental work, not to replace it. The actual ADMET properties of this compound would need to be confirmed through in vitro and in vivo studies.
De Novo Ligand Design and Virtual Screening Methodologies for Novel Scaffolds
The scaffold of this compound represents a promising starting point for the discovery of novel bioactive molecules through computational techniques like de novo ligand design and virtual screening. These methodologies are instrumental in exploring the vast chemical space to identify new compounds with desired biological activities.
De Novo Ligand Design
De novo design algorithms construct novel molecules from scratch, either by assembling fragments or by generating structures atom-by-atom within the binding site of a biological target. nih.gov Starting with a core scaffold like phenoxyacetamide, these methods can be employed to "grow" new functionalities or link fragments to create entirely new chemical entities with optimized interactions with a target receptor. nih.gov For instance, if the phenoxyacetamide core is known to bind to a particular protein, de novo design could be used to explore different substitutions on the phenyl rings to enhance binding affinity or selectivity.
Virtual Screening
Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are most likely to bind to a drug target. mdpi.com The this compound structure can be used as a query for similarity-based virtual screening to find commercially available or synthetically accessible analogs with potentially similar biological activities. Alternatively, in structure-based virtual screening, the phenoxyacetamide scaffold can be docked into the active site of a target protein to predict binding modes and affinities, guiding the selection of compounds for experimental testing. mdpi.com
Research on related N-phenylacetamide derivatives has demonstrated the utility of these approaches in identifying novel inhibitors for various therapeutic targets. nih.gov The general workflow for such a computational drug discovery campaign involving a novel scaffold is outlined below.
| Step | Methodology | Objective |
|---|---|---|
| 1. Target Identification and Preparation | - | Identify the biological target and prepare its 3D structure for computational analysis. |
| 2. Scaffold Selection | - | Choose a core chemical structure, such as the phenoxyacetamide scaffold, as a starting point. |
| 3. Library Generation/Selection | De Novo Design or Virtual Library Selection | Generate novel molecules based on the scaffold or select a library of existing compounds for screening. |
| 4. Molecular Docking and Scoring | Structure-Based Virtual Screening | Predict the binding poses and affinities of the generated or selected compounds to the target. |
| 5. Filtering and Prioritization | ADMET Prediction and other filters | Rank the compounds based on their predicted binding affinity and drug-like properties. |
| 6. Experimental Validation | - | Synthesize and test the most promising candidates in biological assays. |
The application of these computational methodologies to the this compound scaffold holds the potential to accelerate the discovery of new therapeutic agents by efficiently navigating the vast landscape of chemical possibilities.
Advanced Analytical and Spectroscopic Characterization for Mechanistic Insights
High-Resolution Mass Spectrometry for Metabolite Identification in Biological Matrices (Preclinical)
High-resolution mass spectrometry (HRMS) is an indispensable tool in preclinical drug metabolism studies, enabling the detection and structural elucidation of metabolites in complex biological matrices like plasma, urine, and liver microsomes. nih.govijpras.com For a compound such as 2-(2-ethylphenoxy)-N-(2-ethylphenyl)acetamide, HRMS-based workflows are employed to map its metabolic fate. These methods utilize the high accuracy and resolving power of instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers to determine the elemental composition of metabolites. qmerapharma.com
In a typical preclinical in vitro study, the parent compound would be incubated with liver microsomes. The resulting mixture is then analyzed using liquid chromatography coupled with HRMS (LC-HRMS). The data acquisition can be performed in a non-targeted manner to capture all potential metabolites. nih.gov Data mining algorithms then search for mass shifts corresponding to common metabolic biotransformations (Phase I and Phase II reactions) relative to the parent compound.
Expected metabolic pathways for this compound could include:
Phase I Reactions: Oxidation, such as hydroxylation on the ethyl groups or aromatic rings, and N-dealkylation.
Phase II Reactions: Glucuronidation or sulfation of the hydroxylated metabolites.
The high mass accuracy of HRMS (typically <5 ppm deviation) allows for the confident assignment of elemental formulas to detected metabolites. ijpras.com Subsequent MS/MS fragmentation analysis provides structural information to pinpoint the location of the metabolic modification.
Table 1: Hypothetical Metabolites of this compound Identified by HRMS
| Proposed Metabolite | Biotransformation | Theoretical m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Mass Error (ppm) |
| M1 | Hydroxylation | 299.1596 | 299.1591 | -1.7 |
| M2 | Dihydroxylation | 315.1545 | 315.1540 | -1.6 |
| M3 | N-dealkylation | 255.1283 | 255.1279 | -1.6 |
| M4 | Glucuronide Conjugate of M1 | 475.1917 | 475.1910 | -1.5 |
This table presents hypothetical data for illustrative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Biomolecular Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure of molecules in solution and for studying their dynamic properties and interactions with biological macromolecules. For this compound, NMR can provide critical insights into its conformation and how it binds to a potential protein target.
Two-dimensional NMR experiments are particularly useful. For instance, ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can be used to monitor changes in the chemical environment of a protein upon binding of the ligand. When this compound binds to a ¹⁵N-labeled protein, specific amino acid residues at the binding interface will experience changes in their corresponding signals (chemical shift perturbations) in the HSQC spectrum, allowing for the mapping of the binding site.
Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY and ROESY, can reveal through-space proximities between protons of the ligand and the protein. This information is crucial for determining the orientation and conformation of this compound within the protein's binding pocket. Saturation Transfer Difference (STD) NMR is another technique where saturation is transferred from the protein to the bound ligand, helping to identify which parts of the ligand are in close contact with the protein.
Table 2: Application of NMR Techniques to Study Protein-Ligand Interactions
| NMR Technique | Application for this compound | Information Gained |
| ¹H-¹⁵N HSQC | Titration of ¹⁵N-labeled protein with the compound. | Identifies protein residues involved in binding (binding site mapping). |
| NOESY/ROESY | Analysis of intermolecular NOEs between the compound and protein. | Determines the 3D structure and orientation of the bound ligand. |
| STD NMR | Observation of signals from the compound that receive saturation from the protein. | Identifies the binding epitope of the ligand (the specific parts in contact with the protein). |
| Carr-Purcell-Meiboom-Gill (CPMG) Relaxation Dispersion | Analysis of dynamic processes at the binding interface. | Provides insights into the kinetics and thermodynamics of the binding event. |
X-ray Crystallography and Cryo-Electron Microscopy for Protein-Ligand Complex Structural Analysis
To gain a definitive, high-resolution understanding of how this compound interacts with a protein target, X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques. nih.govcreative-biostructure.com These methods provide detailed three-dimensional atomic coordinates of the protein-ligand complex, revealing the precise binding mode, orientation, and key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov
X-ray Crystallography requires growing a high-quality crystal of the protein in complex with this compound. This can be achieved through co-crystallization or by soaking the ligand into pre-existing protein crystals. springernature.com The crystal is then exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the complex is built and refined. units.it This technique is capable of providing atomic-resolution structures, which are invaluable for structure-based drug design.
Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful alternative, especially for large protein complexes or those that are difficult to crystallize. nih.govsemanticscholar.org In cryo-EM, a solution of the protein-ligand complex is rapidly frozen, and images are taken with an electron microscope. elsevierpure.com Thousands of these 2D images are then computationally combined to reconstruct a 3D model of the complex. creative-biostructure.com Recent advances have enabled cryo-EM to achieve near-atomic resolution for many systems. nih.gov
Table 3: Comparison of Structural Biology Techniques for Protein-Ligand Analysis
| Feature | X-ray Crystallography | Cryo-Electron Microscopy |
| Sample Requirement | High-quality, well-diffracting crystals. | Small amount of sample in solution. |
| Resolution | Typically 1-3 Å (atomic resolution). | Typically 2-5 Å (near-atomic resolution). |
| Key Advantage | High resolution provides precise atomic details of interactions. nih.gov | Can be used for large, flexible, or non-crystalline complexes. nih.gov |
| Potential Challenge | Crystallization can be a major bottleneck. | May have lower resolution for smaller proteins. |
Advanced Chromatographic Techniques for Purity Assessment and Complex Mixture Analysis
Advanced chromatographic techniques are fundamental for ensuring the purity of a synthesized compound and for analyzing it within complex mixtures, such as reaction intermediates or biological samples. sielc.com For this compound, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the methods of choice.
Purity assessment is typically performed using a reverse-phase HPLC method coupled with a UV detector or a mass spectrometer. The compound is injected onto a column (e.g., a C18 column), and a gradient of organic solvent (like acetonitrile) and water is used to elute it. The purity is determined by the percentage of the total peak area that corresponds to the main compound peak.
When analyzing complex mixtures, such as in metabolic profiling, the high resolving power of UHPLC is combined with the sensitivity and specificity of mass spectrometry (LC-MS). This allows for the separation and detection of the parent compound and its various metabolites, even at very low concentrations.
Table 4: Representative HPLC Method for Purity Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 12.5 minutes |
| Purity (by Area %) | >99.5% |
This table presents a typical, illustrative HPLC method.
Future Directions and Broader Research Implications
Potential for Development as Advanced Chemical Probes for Biological Systems
The development of chemical probes is crucial for dissecting complex biological processes. These molecular tools allow for the selective targeting and modulation of specific proteins or pathways, providing invaluable insights into their function and role in disease. Acetamide (B32628) derivatives, particularly those with phenoxy and N-aryl moieties, have shown significant promise in this area.
Research into related structures suggests that 2-(2-ethylphenoxy)-N-(2-ethylphenyl)acetamide could be a scaffold for developing highly selective chemical probes. For instance, various phenoxyacetamide analogues have been identified as potent and selective inhibitors of enzymes like monoamine oxidases (MAOs), which are important targets in neurodegenerative and affective disorders. nih.gov A study identified 2-(4-Methoxyphenoxy)acetamide as a highly specific MAO-A inhibitor, showcasing the potential for this chemical class to be fine-tuned for specific biological targets. nih.gov Similarly, other phenoxyacetamide derivatives have been investigated as novel inhibitors for Dot1-like protein (DOT1L), a histone methyltransferase implicated in acute leukemias. nih.gov
The development of this compound into a chemical probe would involve synthesizing derivatives with specific modifications, such as incorporating photoactivatable groups or fluorescent tags. A photoactivatable probe, for example, could be used to identify the direct cellular targets of the compound by forming a covalent bond upon light activation. imperial.ac.uk Fluorescently-tagged versions could enable the visualization of the compound's distribution and accumulation within cells and tissues, offering insights into its trafficking and mechanism of action. scilit.com The structural framework of this compound is well-suited for such modifications, paving the way for its potential use in elucidating complex biological systems.
| Derivative Class | Biological Target | Potential Application |
| Phenoxyacetamides | Monoamine Oxidase A/B (MAO-A/B) | Probes for studying neurodegenerative diseases. nih.gov |
| Phenoxyacetamides | Dot1-like protein (DOT1L) | Probes for investigating epigenetic mechanisms in cancer. nih.gov |
| N-arylacetamides | Sigma1/sigma2 receptors | Tools for exploring neurological pathways. nih.gov |
| Flavonoid Acetamides | Various (Antioxidant pathways) | Modified natural products with improved bioavailability for cellular studies. rsc.org |
Exploration of Non-Biological Research Applications (e.g., Materials Science, Industrial Chemistry)
Beyond the biological realm, the acetamide functional group is a cornerstone in industrial chemistry and materials science. The parent compound, acetamide, is utilized as a plasticizer and an industrial solvent. wikipedia.orgpatsnap.com Molten acetamide is a particularly effective solvent for a wide range of substances, including many inorganic compounds, due to its high dielectric constant. careers360.com
The specific structure of this compound, with its aromatic rings and ethyl groups, suggests potential applications where molecular structure influences bulk properties. These features could be exploited in the field of polymer science, where N-substituted acetamides can influence the flexibility and durability of materials. patsnap.com The compound could be investigated as a specialty plasticizer, a processing aid, or a component in the formulation of advanced polymers and functional materials.
In industrial chemistry, N-arylacetamides are recognized as significant intermediates in the synthesis of pharmaceuticals and agrochemicals. The unique substitution pattern of this compound could make it a valuable precursor for more complex molecules, leveraging the reactivity of the acetamide linkage and the aromatic rings for further chemical transformations. Its potential as a solvent or a component in electrochemical applications, another area where basic acetamides are used, also warrants investigation. careers360.com
Integration with Systems Biology and Omics Approaches for Holistic Understanding
Modern biomedical research is increasingly moving from a single-target focus to a more holistic, systems-level perspective. drugtargetreview.com Systems biology, which integrates diverse "omics" data (genomics, transcriptomics, proteomics, metabolomics), offers a powerful framework for understanding the complex cellular responses to chemical compounds. nih.govfrontiersin.org
For a compound like this compound, a systems biology approach could provide a comprehensive understanding of its mechanism of action. Instead of focusing on a single protein interaction, researchers could use transcriptomics (e.g., RNA-Seq) to see how the compound alters gene expression across the entire genome. embl.de Proteomics and metabolomics would reveal subsequent changes in protein and metabolite levels, respectively, painting a detailed picture of the cellular pathways affected. drugtargetreview.commdpi.com
This integrated approach is invaluable for identifying both on-target and potential off-target effects, which is critical for drug development. drugtargetreview.com For example, a toxicogenomics study on acetamide used genomic data to investigate its mode of action and determine a point of departure for risk assessment. nih.gov Applying similar methodologies to this compound could elucidate its biological impact with unprecedented detail, identifying key networks and pathways it modulates and potentially uncovering novel therapeutic applications. embl.denih.gov
Emerging Methodologies and Technologies for Research on Acetamide Derivatives
The future study of this compound will be significantly enhanced by emerging methodologies in chemical synthesis and analysis. The synthesis of N-arylacetamides, traditionally achieved through standard coupling reactions, is now benefiting from novel, more efficient techniques. Recent advancements include metal-free methods that allow for the synthesis of these compounds under mild, room-temperature conditions, which is both cost-effective and environmentally friendly. Furthermore, nickel-catalyzed reactions have been developed for the synthesis of complex cyclic structures from acetamide precursors, opening up new avenues for creating diverse chemical libraries based on the acetamide scaffold. acs.org
In parallel, analytical and computational technologies are accelerating the characterization and evaluation of new compounds. High-resolution mass spectrometry and advanced NMR spectroscopy techniques are essential for confirming the structure and purity of synthesized derivatives. nih.govacs.org Computationally, methods like molecular dynamics (MD) simulations and docking screenings are now routinely used to predict how compounds like this compound might interact with specific protein targets, guiding the design of more potent and selective molecules. nih.gov The use of ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction software allows for the early-stage computational screening of drug-like properties, helping to prioritize the most promising candidates for further experimental validation. rsc.org These integrated technologies will be pivotal in unlocking the full potential of this compound and its derivatives.
Conclusion
Synthesis of Key Academic Research Findings for 2-(2-ethylphenoxy)-N-(2-ethylphenyl)acetamide
A comprehensive review of published academic literature indicates that dedicated research focusing specifically on the synthesis, properties, and biological activity of this compound is limited. However, the broader class of compounds to which it belongs—2-(substituted phenoxy) acetamide (B32628) derivatives—has been the subject of various scientific investigations. These studies provide a foundational context for the potential areas of interest for this specific molecule.
Research into analogous structures has revealed a range of biological activities. For instance, various N-(substituted-phenyl)-2-(substituted-phenoxy)acetamide derivatives have been synthesized and evaluated for their potential therapeutic applications. Investigations have demonstrated that modifications to the phenyl and phenoxy rings can lead to compounds with significant anticancer, anti-inflammatory, and analgesic properties. The core structure of phenoxy-N-phenylacetamide has been identified as a promising scaffold for developing agents with antimycobacterial, antiparasitic, antiviral, and anticancer activities. The synthesis of such derivatives often involves multi-step processes, sometimes utilizing microwave-assisted techniques to improve efficiency and yield.
Significance of This Compound in Advancing Fundamental Chemical and Biological Discovery
The significance of this compound in the advancement of chemical and biological discovery lies primarily in its potential as a research compound within the broader family of phenoxyacetamide derivatives. Its specific chemical structure, featuring ethyl substitutions on both the phenoxy and N-phenyl rings, presents a unique variation on a scaffold known for its biological relevance.
The exploration of this compound could contribute to a more detailed understanding of structure-activity relationships (SAR) within this chemical class. By synthesizing and screening this compound, researchers could elucidate how the ethyl groups influence the compound's interaction with biological targets compared to other derivatives. For example, compounds with similar backbones have been investigated as inhibitors of enzymes like fatty acid amide hydrolase (FAAH), which is involved in pain and inflammation pathways. Investigating this specific molecule could therefore provide valuable data points for designing more potent and selective enzyme inhibitors.
Furthermore, the synthesis of this and related compounds serves as a platform for developing and refining novel chemical methodologies. The creation of diverse libraries of acetamide derivatives allows for the exploration of new synthetic routes and reaction conditions, which is a fundamental aspect of advancing organic chemistry. While the specific biological roles of this compound remain to be determined through focused investigation, its structural relationship to a class of bioactive molecules marks it as a compound of interest for future discovery and development efforts in medicinal chemistry and pharmacology.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2-ethylphenoxy)-N-(2-ethylphenyl)acetamide, and what key reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves a multi-step approach:
Etherification : Reacting 2-ethylphenol with chloroacetyl chloride under anhydrous conditions to form the phenoxyacetate intermediate.
Amidation : Condensing the intermediate with 2-ethylaniline using a base (e.g., triethylamine) in dichloromethane.
-
Critical Conditions :
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Temperature control (<40°C) to prevent side reactions.
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Use of desiccants (e.g., molecular sieves) to maintain anhydrous conditions .
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Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity.
Step Reagents/Conditions Yield (%) Purity (%) Etherification Chloroacetyl chloride, DCM, 0–25°C 65–70 85 Amidation 2-Ethylaniline, triethylamine, 12h, RT 75–80 90
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR confirms substitution patterns (e.g., ethyl groups at ortho positions) and amide bond formation.
- High-Performance Liquid Chromatography (HPLC) :
- Reverse-phase C18 columns (acetonitrile/water mobile phase) detect impurities (<2%) .
- Mass Spectrometry (MS) :
- ESI-MS verifies molecular ion peaks (e.g., [M+H]+ at m/z 326.2) .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity and efficiency of key synthetic steps (e.g., etherification or amidation)?
- Etherification Optimization :
- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
- Amidation Efficiency :
- Microwave-assisted synthesis reduces reaction time (2h vs. 12h) with comparable yields .
- Regioselectivity :
- Steric hindrance from ethyl groups directs substitution to the para position; DFT calculations predict favorable transition states .
Q. What methodological approaches are recommended to evaluate the enzyme inhibition potential of this compound, and how should contradictory activity data across studies be interpreted?
- Enzyme Assays :
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Fluorometric assays (e.g., COX-2 inhibition) measure IC50 values under varying pH (6.5–8.0) and temperature (25–37°C).
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Kinetic Analysis : Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition .
- Addressing Contradictions :
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Variability may arise from assay conditions (e.g., substrate concentration) or enzyme isoforms. Cross-validate using orthogonal methods (e.g., SPR or ITC) .
Study Assay Type IC50 (µM) pH Temp (°C) A Fluorometric (COX-2) 12.3 ± 1.2 7.4 37 B Colorimetric (LOX) 45.6 ± 3.8 6.5 25
Q. In the absence of direct pharmacological data, how can researchers extrapolate the biological activity of this compound from structurally analogous compounds?
- QSAR Modeling :
- Train models using datasets of acetamide derivatives with anti-inflammatory or anticancer activity. Key descriptors include logP (lipophilicity) and polar surface area .
- Molecular Docking :
- Simulate interactions with target proteins (e.g., COX-2 or EGFR). Analogous compounds show hydrogen bonding with Ser530 (COX-2) .
Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?
- Solvent Selection :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
